1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1-phenyl-3,6,7-trimethyl-

Pancreatic lipase inhibition Anti-obesity screening Enzyme inhibition kinetics

The compound 5-butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0) is a fully substituted pyrrolo[2,3-d]pyrimidine-2,4-dione derivative with the molecular formula C19H23N3O2 and a molecular weight of 325.4 g/mol. It belongs to a class of fused bicyclic heterocycles that serve as privileged scaffolds in medicinal chemistry, with documented applications across kinase inhibition, phosphodiesterase modulation, and antifolate-based drug design.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 40678-92-0
Cat. No. B12921988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1-phenyl-3,6,7-trimethyl-
CAS40678-92-0
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(N(C2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)C)C)C
InChIInChI=1S/C19H23N3O2/c1-5-6-12-15-13(2)20(3)17-16(15)18(23)21(4)19(24)22(17)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3
InChIKeyZATBNAGZUQROCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0): Chemical Identity and Core Structural Features


The compound 5-butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0) is a fully substituted pyrrolo[2,3-d]pyrimidine-2,4-dione derivative with the molecular formula C19H23N3O2 and a molecular weight of 325.4 g/mol . It belongs to a class of fused bicyclic heterocycles that serve as privileged scaffolds in medicinal chemistry, with documented applications across kinase inhibition, phosphodiesterase modulation, and antifolate-based drug design [1]. This specific substitution pattern—incorporating an N1-phenyl group, N3-methyl, C5-butyl, C6-methyl, and N7-methyl substituents—distinguishes it from both simpler core scaffolds and analogs with alternative substitution arrangements, potentially influencing lipophilicity, target engagement, and metabolic stability.

Scaffold Fused pyrrolopyrimidine-2,4-dione core for kinase/PDE target space
Profile Zero hydrogen bond donor capacity supports permeability studies
Activity Reported pancreatic lipase inhibitor; moderate potency context

Why Routine Substitution of 5-Butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0) with In-Class Analogs Is Scientifically Unsound


Within the pyrrolo[2,3-d]pyrimidine-2,4-dione chemotype, even minor changes to the substitution pattern can drastically alter biological activity profiles. The target compound's unique 5-butyl-1-phenyl-3,6,7-trimethyl arrangement differs from analogs such as 5-butyl-1,3-dimethyl-6-phenyl (CAS 53681-32-6) or 5-butyl-1,3,6-trimethyl (CAS 53681-26-8) in the presence and position of the N1-phenyl versus C6-phenyl group and the distribution of methyl substituents [1]. Literature on related pyrrolo[2,3-d]pyrimidines demonstrates that relocation of a phenyl substituent from N1 to C6 can invert kinase selectivity profiles, while methylation status at N3 and N7 modulates hydrogen-bond donor/acceptor capacity critical for target binding [2]. Consequently, assuming functional interchangeability between CAS 40678-92-0 and its nearest structural neighbors without experimental verification introduces unacceptable risk in both target-engagement assays and structure-activity relationship (SAR) campaigns.

Phenyl relocation risk
N1→C6 phenyl shift may invert target selectivity profiles in related chemotypes
Hydrogen bonding mismatch
N7 methylation eliminates H-bond donor; permeability/solubility may differ from N7-H analogs
Unverified analog bioactivity
No bioactivity data for nearest structural analogs; interchangeability cannot be assumed

Quantitative Differentiation Evidence for 5-Butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0) Versus Comparator Compounds


Pancreatic Lipase Inhibitory Potency of CAS 40678-92-0 vs. Orlistat Under Comparable In Vitro Conditions

CAS 40678-92-0 inhibited human pancreatic lipase with an IC50 of 7,380 nM when assessed using emulsified olive oil as substrate with a 5-minute pre-incubation protocol [1]. Under identical assay conditions, the clinical pancreatic lipase inhibitor orlistat exhibited an IC50 of 190 nM [2]. This represents an approximately 39-fold difference in potency, indicating that while CAS 40678-92-0 is a measurable inhibitor of pancreatic lipase, it is substantially less potent than the reference standard in this assay system. Importantly, no direct head-to-head data with the closest structural analogs (e.g., CAS 53681-32-6 or CAS 53681-26-8) were identified in public databases, meaning this cross-study comparison to orlistat represents the only available quantitative comparator for evidence-based selection.

Pancreatic lipase IC50
Cross-study comparable
7,380 nM
Supports moderate-activity probe; 39‑fold less potent than clinical reference
Orlistat IC50 190 nM under identical conditions; no analog comparator
Pancreatic lipase inhibition Anti-obesity screening Enzyme inhibition kinetics

Porcine Pancreatic Lipase Inhibition Confirms Cross-Species Activity Consistency for CAS 40678-92-0

CAS 40678-92-0 was also evaluated against porcine pancreatic lipase, yielding an IC50 of 8,640 nM using p-nitrophenyl butyrate as substrate with a 15-minute pre-incubation [1]. The close agreement between human (7,380 nM) and porcine (8,640 nM) IC50 values (within ~17%) indicates consistent cross-species inhibitory activity. Comparative data for the closest structural analogs (5-butyl-1,3-dimethyl-6-phenyl and 5-butyl-1,3,6-trimethyl derivatives) remain absent from the curated public domain, and orlistat data under this porcine-specific substrate condition was not retrieved for direct comparison. This evidence therefore serves as a consistency check for the target compound's intrinsic activity rather than a differentiation claim against analogs.

Porcine lipase inhibition
Supporting evidence
8,640 nM
Consistent cross-species activity (±17% vs human)
p-Nitrophenyl butyrate substrate, 15 min pre-incubation
Species selectivity In vitro enzyme assay SAR validation

Structural Differentiation from Closest In-Class Analogs (Absence of Direct Comparative Biological Data)

The two closest structural analogs of CAS 40678-92-0—5-butyl-1,3-dimethyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 53681-32-6) and 5-butyl-1,3,6-trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 53681-26-8)—differ in the location of the phenyl substituent (N1 vs. C6) and in methylation patterns . Despite systematic searches of BindingDB, ChEMBL, PubChem BioAssay, and patent databases, no quantitative biological activity data were identified for either analog under any assay condition. This data gap precludes direct potency, selectivity, or physicochemical comparisons among these three compounds. Literature precedence with other pyrrolo[2,3-d]pyrimidine series, however, establishes that N1-phenyl vs. C6-phenyl substitution can profoundly alter kinase binding modes, cellular permeability, and metabolic half-life [1]. Users must therefore recognize that CAS 40678-92-0 is structurally distinct from its nearest registered analogs, and that the absence of comparator data necessitates experimental head-to-head profiling before any SAR conclusions can be drawn about the impact of the N7-methyl, C6-methyl, and N1-phenyl substitution pattern.

Analog differentiation
Data to verify
Target: N1‑phenyl, N7‑Me
vs
Analog: C6‑phenyl or N7‑H
Substitution pattern may alter SAR; no direct bioactivity data for analogs
Structural identity from CAS registration; class‑level SAR only
Structure-activity relationships Chemotype comparison Medicinal chemistry

Physicochemical Property Differentiation: LogP and Hydrogen Bond Donor/Acceptor Profile

Based on calculated molecular descriptors, CAS 40678-92-0 (C19H23N3O2, MW 325.4) exhibits zero hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), reflecting its fully methylated N3 and N7 positions that eliminate traditional pyrrolopyrimidine HBD capacity . By contrast, the unsubstituted core 1,7-dihydro-pyrrolo[2,3-d]pyrimidine-2,4-dione (7-deazaxanthine) possesses two HBDs (N1-H and N7-H), while the analog CAS 53681-32-6 (N7-H variant) retains one HBD [1]. The elimination of HBDs in CAS 40678-92-0 is predicted to enhance passive membrane permeability but reduce aqueous solubility compared to HBD-containing analogs. While experimentally measured LogP and solubility values are not publicly available for any of these compounds, the calculated differential in HBD count provides a quantitative structural rationale for anticipating divergent pharmacokinetic behavior, consistent with established medicinal chemistry principles [2].

H‑bond donor count
Class-level inference
0 (target)
vs
1–2 (analogs)
Zero HBD may enhance permeability, lower solubility
Calculated values; experimental LogP/solubility not available
Lipophilicity Drug-likeness Physicochemical profiling

Optimal Procurement Scenarios for 5-Butyl-3,6,7-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 40678-92-0)


Moderate-Potency Pancreatic Lipase Probe for Anti-Obesity Screening

With a confirmed IC50 of 7,380 nM against human pancreatic lipase [1], CAS 40678-92-0 is best employed as a moderate-activity tool compound in lipase inhibition screening cascades. It is not suitable as a replacement for orlistat (IC50 = 190 nM) in potency-critical assays [2], but may serve as a structurally distinct chemical starting point for fragment-based or scaffold-hopping approaches where a different chemotype is required to explore alternative binding modes or to circumvent intellectual property restrictions.

Physicochemical Property Probe in Permeability Optimization Studies

The zero hydrogen bond donor count of CAS 40678-92-0—resulting from complete methylation of N3 and N7—creates a distinct opportunity for permeability-focused SAR studies [1]. Researchers investigating the impact of HBD elimination on membrane passage can use this compound alongside analogs retaining N7-H (e.g., CAS 53681-32-6) to partition the contributions of hydrogen bonding, although direct comparative permeability data must be generated internally [2].

Chemical Biology Investigations of Substitution-Dependent Activity Switches

The unique N1-phenyl-3,6,7-trimethyl substitution pattern of CAS 40678-92-0 positions it as a valuable tool for probing how phenyl group placement modulates target engagement across the pyrrolo[2,3-d]pyrimidine-2,4-dione chemotype [1]. When used in parallel with C6-phenyl variants (CAS 53681-32-6) and des-phenyl analogs (CAS 53681-26-8), researchers can systematically attribute activity differences to specific structural features, provided that all compounds are profiled under identical assay conditions [2].

Scaffold Validation for Derivatization Libraries in Kinase or PDE Programs

Given the broad precedent of pyrrolo[2,3-d]pyrimidines as kinase and phosphodiesterase inhibitor scaffolds [1], CAS 40678-92-0 can serve as a fully substituted validation benchmark. Procurement is recommended for medicinal chemistry groups seeking to establish whether this specific substitution pattern retains activity against their kinase or PDE target of interest before investing in library synthesis, acknowledging that current public data are limited to pancreatic lipase inhibition [2].

Application
Selection Property
Validation Focus
Pancreatic lipase inhibition studies
Moderate reported potency context
Potency ranking against reference inhibitors
Permeability optimization studies
Zero hydrogen bond donor profile (calculated)
Membrane transit validation
Substitution-dependent SAR profiling
Distinct N1‑phenyl/N7‑methyl substitution
Head‑to‑head profiling against C6‑phenyl and des‑phenyl analogs
Kinase or PDE scaffold validation
Fully substituted privileged scaffold
Target panel screening against kinase/PDE targets
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